3-Bromo-4-fluoro-2,6-diiodoaniline
Description
Properties
Molecular Formula |
C6H3BrFI2N |
|---|---|
Molecular Weight |
441.81 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H3BrFI2N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2 |
InChI Key |
WESUIWLODGRMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-2,6-diiodoaniline typically involves the halogenation of aniline derivatives. One common method includes the consecutive iodination/diazotization/iodination strategy . The general procedure for halogenation of aniline derivatives can be applied, where the aniline is first iodinated, followed by bromination and fluorination under controlled conditions.
Industrial Production Methods: Industrial production of such halogenated anilines often involves large-scale halogenation reactions using appropriate halogenating agents like N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reactions are typically carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-2,6-diiodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives.
Scientific Research Applications
3-Bromo-4-fluoro-2,6-diiodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 3-Bromo-4-fluoro-2,6-diiodoaniline exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to different biological targets. The exact pathways and targets depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-bromo-4-fluoro-2,6-diiodoaniline to related halogenated anilines based on synthesis, physicochemical properties, and reactivity. Key analogs include:
Physicochemical Properties
- Melting Points: The 4-fluoro-2,6-diiodoaniline (6) exhibits a relatively low melting point (67–69°C), likely due to reduced symmetry compared to fully para-substituted analogs.
- Spectroscopic Data : For 4-fluoro-2,6-diiodoaniline (6), characteristic $ ^1H $-NMR signals include a doublet at δ 7.44 ppm (J = 7.4 Hz) for aromatic protons and a singlet at δ 4.46 ppm for NH₂ . The meta-bromo substituent in this compound would likely split these signals further due to anisotropic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
